molecular formula C19H24FN3O B032401 Azaperol CAS No. 2804-05-9

Azaperol

Cat. No. B032401
CAS RN: 2804-05-9
M. Wt: 329.4 g/mol
InChI Key: LVXYAFNPMXCRJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Azaperol , a metabolite of the veterinary butyrophenone tranquilizer azaperone, was identified as a reduction product, specifically the corresponding carbinol derivative. It retains some neuroleptic activity despite being more polar than azaperone (Rauws et al., 1976).

Synthesis Analysis

  • The structure of Azaperol was confirmed through synthesis after its initial discovery in various animal tissues post-injection of azaperone (Rauws et al., 1976).

Molecular Structure Analysis

  • Detailed molecular structure analysis specific to Azaperol is not directly available, but the identification through mass spectrometry suggests a structure related closely to azaperone, differentiated primarily by its increased polarity (Rauws et al., 1976).

Chemical Reactions and Properties

  • Upon intravenous administration in rats, Azaperol is partially oxidized back to azaperone, indicating its involvement in reversible metabolic pathways (Rauws et al., 1976).

Physical Properties Analysis

  • While specific physical properties of Azaperol are not detailed in the available literature, its higher polarity compared to azaperone is a significant physical characteristic (Rauws et al., 1976).

Chemical Properties Analysis

  • Azaperol's chemical behavior, particularly its conversion to azaperone upon oxidation, reveals its chemical stability and reactivity. This interconversion plays a role in its pharmacological action and presence in animal tissues (Rauws et al., 1976).

Scientific Research Applications

Antifungal and Antimicrobial Applications

Azoles, including compounds like Azaperol, play a crucial role in antifungal therapy. Their mechanism involves inhibiting the cytochrome P450-dependent enzyme sterol 14α-demethylase, which is crucial in the ergosterol biosynthetic pathway. This inhibition disrupts the cell membrane of fungi, providing a broad spectrum of activity against yeasts and filamentous fungi. These compounds have also been repurposed for treating protozoan infections, such as human leishmaniasis, due to their broad-spectrum activity (Emami, Tavangar, & Keighobadi, 2017).

Cancer Research and Treatment

Azoles have been identified for their potential in cancer therapy. Their varied pharmacological properties and structural diversity make them promising candidates for developing new therapeutic agents. More than 20 azepane-based drugs, a structural motif related to azoles, have been approved by the FDA for treating various diseases, including cancer. This emphasizes the pharmaceutical significance of azepane and azole motifs in drug discovery and their application in developing anticancer agents (Zha, Rakesh, Manukumar, Shantharam, & Long, 2019).

Neurofunctional Research

Research into psychotherapeutic drugs, including azole-related compounds, has explored their developmental toxicity and neurotoxicity. This includes investigations into the effects of these drugs on nervous system development during gestation and after birth in mammals. Such studies are crucial for understanding the embryotoxicity risk of psychotherapeutic drugs used by pregnant women and their potential impact on fetal development. This research area reflects the broader implications of azoles beyond their antimicrobial and antifungal applications, touching on important considerations in neurofunctional sequelae and developmental exposure (Costa, Steardo, & Cuomo, 2004).

Safety And Hazards

Azaperol is harmful if swallowed . It is advised to wash thoroughly after handling and not to eat, drink, or smoke when using this product . If swallowed, it is recommended to get medical help and rinse the mouth .

Future Directions

A precise and accurate method for the simultaneous determination of azaperone and azaperol in meat tissues has been developed . This method is fast, simple, and useful, especially for many laboratories that do not have sophisticated equipment .

properties

IUPAC Name

1-(4-fluorophenyl)-4-(4-pyridin-2-ylpiperazin-1-yl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O/c20-17-8-6-16(7-9-17)18(24)4-3-11-22-12-14-23(15-13-22)19-5-1-2-10-21-19/h1-2,5-10,18,24H,3-4,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXYAFNPMXCRJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC(C2=CC=C(C=C2)F)O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80950731
Record name 1-(4-Fluorophenyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80950731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azaperol

CAS RN

2804-05-9
Record name Azaperol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002804059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Fluorophenyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80950731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Azaperol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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